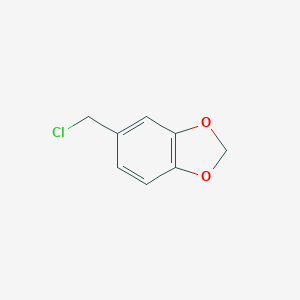

Piperonyl chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Piperonyl chloride can be synthesized through the chloromethylation of piperonal. The process involves the reaction of piperonal with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactions. This method involves passing piperonal and a chloromethylation reagent through a reactor under controlled conditions. The continuous flow process offers advantages such as higher yields, better control over reaction parameters, and reduced production costs .

Análisis De Reacciones Químicas

Hydrolysis to Piperonyl Alcohol

Piperonyl chloride undergoes hydrolysis in aqueous basic conditions to yield piperonyl alcohol (3,4-methylenedioxybenzyl alcohol). This SN2 mechanism involves hydroxide ion attack at the benzylic carbon:

Reaction Conditions

-

Reagents : Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Temperature : 75–85°C

-

Time : 8 hours

-

Yield : Not explicitly reported, but characterized by GC purity >98% post-distillation .

This reaction is critical for producing piperonyl alcohol, a precursor for fragrances and pharmaceuticals .

Reaction with Nitronate Ions

This compound reacts with sodium nitronate (generated from 2-nitropropane and NaOH) in isopropyl alcohol to form piperonal nitronate, which is acidified to yield piperonal (3,4-methylenedioxybenzaldehyde):

Reaction Conditions

-

Reagents : 2-Nitropropane, NaOH, HCl

-

Temperature : 20–30°C

-

Time : 1.5 hours (quenching step)

-

Key Step : Radical-mediated substitution confirmed by TEMPO inhibition and cyclopropane ring-opening experiments .

Mizoroki–Heck Coupling

This compound participates in Pd-catalyzed Mizoroki–Heck couplings under visible light irradiation, forming alkenylated products. This reaction overcomes challenges associated with alkyl chlorides through a radical-mediated mechanism:

Reaction Conditions

-

Catalyst : Pd-based

-

Conditions : Mild, room temperature, visible light

Mechanistic Insights

-

Radical clock experiments confirm alkyl radical intermediates.

-

Oxidative mass transfer involving chlorine atoms facilitates catalytic turnover .

Mechanistic and Synthetic Considerations

-

Electronic Effects : The methylenedioxy group stabilizes intermediates via resonance, enhancing reactivity in substitution reactions .

-

Safety : Lachrymatory and moisture-sensitive; requires inert handling .

-

Applications : Key intermediate for pharmaceuticals (e.g., berberine hydrochloride) and agrochemicals.

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

Piperonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Some notable applications include:

- Synthesis of Derivatives : this compound is used to create derivatives such as piperonylacetone and sesamol, which have applications in medicinal chemistry .

- Mechanism-Based Inactivators : Compounds derived from this compound are studied for their potential as selective inactivators in enzymatic processes, which can lead to advancements in drug development .

Agrochemical Applications

In the agrochemical sector, this compound is recognized for its role in formulating insecticides and pesticides. Its derivatives are often combined with other compounds to enhance efficacy against pests while minimizing toxicity to non-target organisms.

- Synergistic Effects : Piperonyl butoxide, a derivative of this compound, is widely used as a synergist that enhances the effectiveness of natural insecticides by inhibiting metabolic pathways in pests .

Perfume and Fragrance Industry

This compound is also utilized in the fragrance industry for its aromatic properties. It acts as a precursor for synthesizing floral and fruity scents used in perfumes and cosmetics.

- Flavoring Agents : The compound is involved in producing flavoring agents that mimic natural scents, making it valuable for high-end perfumes and personal care products .

A detailed case study involved synthesizing racemic N-piperonyl-3-phenylpiperidine derivatives to explore their stereospecific modulation effects. The research illustrated how variations in synthesis could lead to diverse pharmacological profiles, enhancing the understanding of structure-activity relationships in drug design .

Mecanismo De Acción

The mechanism of action of piperonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparación Con Compuestos Similares

Piperonyl Alcohol: It is the reduced form of piperonyl chloride and contains a hydroxyl group instead of a chloride group.

Piperonylic Acid: It is the oxidized form of this compound and contains a carboxylic acid group instead of a chloride group.

Uniqueness: this compound is unique due to its reactivity as an electrophile, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, allows for the synthesis of a wide range of compounds .

Actividad Biológica

Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including continuous flow reactions that enhance yield and purity. A notable method involves mixing piperonyl butoxide with chloromethylation reagents, which allows for precise control over reaction conditions, resulting in high yields and reduced byproduct formation .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Insecticidal Properties : It is primarily used as a synergist in insecticides, enhancing the efficacy of pyrethroids by inhibiting cytochrome P450 enzymes responsible for the metabolic degradation of these compounds .

- Antibacterial Effects : Research indicates that derivatives of piperonyl compounds, such as piperonylic acid, show significant antibacterial activity against various pathogens, including Pseudomonas syringae and Xanthomonas species .

The biological activity of this compound can be attributed to its interaction with biological systems:

- Synergistic Action : By inhibiting metabolic pathways in insects, this compound increases the potency of pyrethroid insecticides. This mechanism is crucial in agricultural settings where pest resistance to conventional insecticides is a growing concern .

- Chloride Channel Modulation : this compound may affect voltage-dependent chloride channels, similar to other pyrethroid compounds. This action can lead to neurotoxic effects in insects, contributing to its insecticidal properties .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Acute Toxicity : Symptoms of exposure can include skin irritation and neurological effects such as tremors or seizures. However, chronic toxicity studies have not demonstrated significant long-term health risks at typical exposure levels .

- Reproductive and Developmental Toxicity : Studies indicate no adverse effects on fertility or developmental toxicity at specified doses in animal models .

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound in practical applications:

- Insecticide Synergism : A study demonstrated that combining this compound with different pyrethroids significantly improved insecticidal activity against resistant strains of Spodoptera frugiperda, showcasing its potential in pest management strategies .

- Antibacterial Applications : Research on novel derivatives of piperonylic acid revealed strong antibacterial properties against plant pathogens, suggesting potential use in agricultural bactericides to mitigate crop losses due to bacterial infections .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

5-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSUJONSJJTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066660 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20850-43-5 | |

| Record name | Piperonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the primary synthetic use of Piperonyl Chloride highlighted in the research?

A1: this compound serves as a crucial building block in synthesizing Piribedil [, , ], a pharmaceutical compound. It reacts with 1-(2-pyrimidyl)piperazine through an N-alkylation reaction to yield Piribedil.

Q2: Can you describe an efficient method for synthesizing this compound?

A2: Research suggests a high-yield synthesis of this compound [] starting with 1,3-Benzodioxole. The process involves monochloromethylation using aqueous formaldehyde and hydrogen chloride gas in the presence of quaternary ammonium salts acting as micellar catalysts. This method boasts high conversion rates (over 98%) and excellent selectivity (up to 97%) for this compound.

Q3: Are there alternative synthetic routes to produce Piribedil that utilize this compound?

A3: Yes, one study [] describes an improved synthesis of Piribedil where this compound is synthesized through a two-step process:

Q4: Apart from Piribedil synthesis, is this compound utilized in synthesizing other compounds?

A4: Yes, research indicates that this compound is a versatile reagent []. For instance, it participates in palladium-catalyzed cross-coupling reactions with tris[(4-alkyl- or -aryl)furan-3-yl]boroxines. This reaction leads to the formation of unsymmetrical, 3,4-disubstituted furans, showcasing its broader applicability in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.